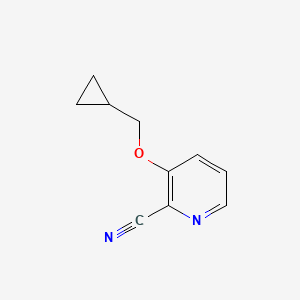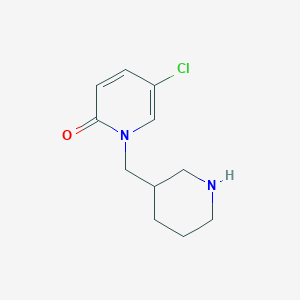
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
Descripción general
Descripción
5-Chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, also known as 5-chloro-3-methylpyridin-2-one, is an organochlorine compound that has been used in a variety of scientific research applications. This compound is a colorless solid that is slightly soluble in water, and is commonly used in drug synthesis, analytical chemistry, and biochemistry. It has been found to have several biochemical and physiological effects, and is often used as a catalyst in various lab experiments.
Aplicaciones Científicas De Investigación
Selective Serotonin Receptor Agonists
Research on derivatives of pyridinemethylamine, including compounds structurally related to "5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one," has shown promise in the development of selective serotonin (5-HT1A) receptor agonists. These compounds have demonstrated potential in oral bioavailability and potent, long-lasting agonist activity, indicating their potential use in antidepressant therapies. The modification of these molecules, such as incorporating fluorine atoms, has been found to enhance their oral activity and affinity for 5-HT1A receptors, showing marked antidepressant potential in animal models (Vacher et al., 1999).
Synthesis of Pyridine Derivatives
The synthesis of related pyridine derivatives, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, highlights the importance of these compounds as intermediates in pharmaceutical synthesis. These methods typically involve chlorination and condensation reactions, demonstrating the utility of such compounds in the synthesis of more complex molecules, including potential therapeutic agents (Shen Li, 2012).
Spectroscopic and Quantum Mechanical Studies
Investigations into the spectroscopic properties and quantum mechanical studies of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provide insight into their electronic structures and potential reactivity. These studies involve advanced techniques such as FT-IR, NMR, and UV spectroscopy, along with quantum chemical methods, to understand the molecular properties that influence their biological activity and chemical reactivity (Devi et al., 2020).
Analgesic Potential in Neuropathic Pain
Compounds structurally related to "5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one" have shown significant analgesic potential in models of chronic nociceptive and neuropathic pain. High-efficacy 5-HT1A receptor activation by these compounds has been associated with long-term analgesia and a curative-like action on pathological pain, offering insights into their potential therapeutic applications in pain management (Colpaert et al., 2004).
Propiedades
IUPAC Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h3-4,8-9,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCRHMVCIQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



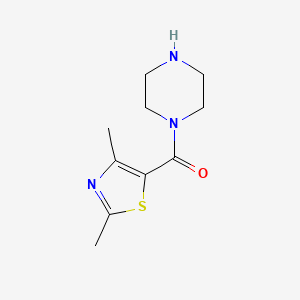
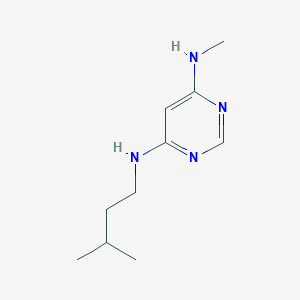
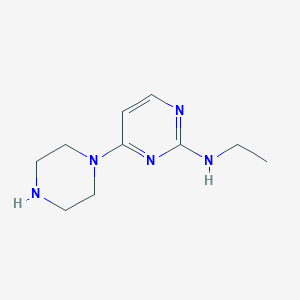
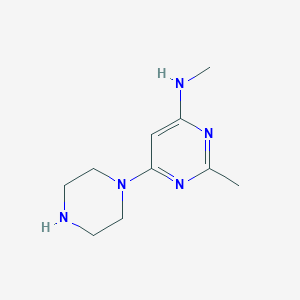
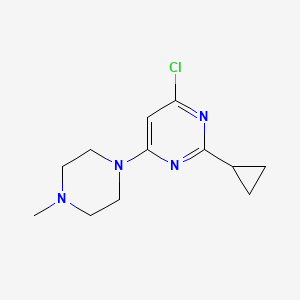
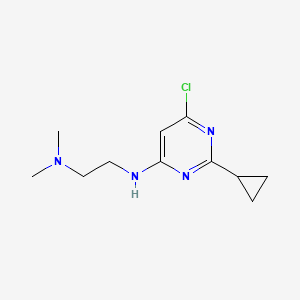
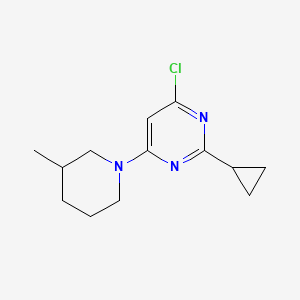
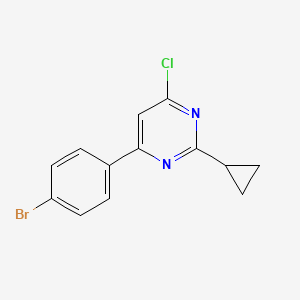
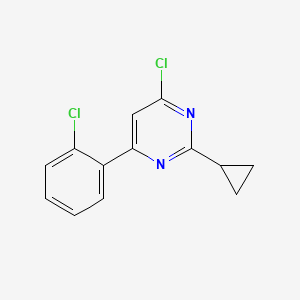
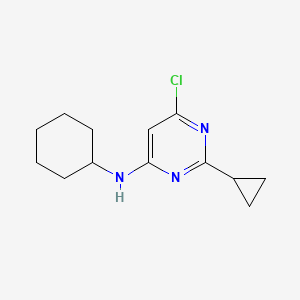
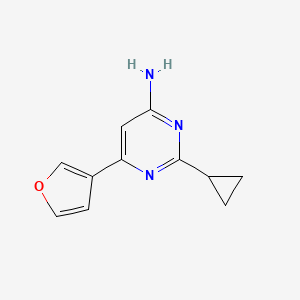
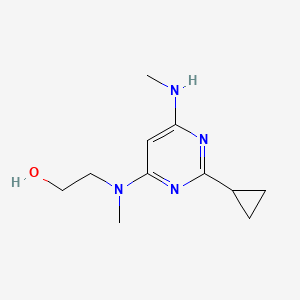
![(pentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1470811.png)
